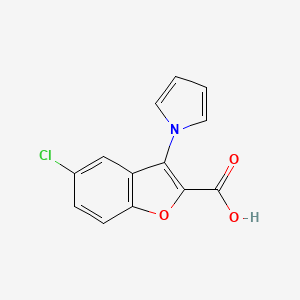

5-chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxylic acid (5-Cl-PBFCA) is a heterocyclic carboxylic acid with a wide range of applications in scientific research. It is a highly versatile compound due to its high solubility in a variety of solvents, its low toxicity, and its ability to form complexes with other molecules. 5-Cl-PBFCA is a useful building block for a variety of synthetic and medicinal applications, including the synthesis of drugs, the study of enzyme mechanisms, and the development of new materials.

Aplicaciones Científicas De Investigación

- Researchers have evaluated the antiviral potential of this compound. In experimental trials, it was tested against avian influenza HPAI-H5N1 (AIV) in specific pathogen-free chicken embryos. The compound demonstrated antiviral activity, suggesting its potential use in controlling economically important avian influenza in poultry .

- The synthesized compound was screened for antimicrobial activity. Most of the tested compounds exhibited potent inhibition against Gram-negative bacteria (Haemophilus), Gram-positive bacteria (Staphylococcus aureus), and the fungus Candida albicans. These findings highlight its potential as an antibacterial agent .

- Candida albicans, a common fungal pathogen, was susceptible to the compound. This suggests its possible use as an antifungal agent in clinical settings .

- Considering its antiviral and antibacterial effects, this compound may act as an immunostimulant. Further research is needed to explore its immunomodulatory potential .

- The compound’s unique structure makes it an interesting building block for synthetic chemistry. Researchers have explored its reactivity with various nucleophiles to obtain new pyrazole-based heterocycles, such as pyrrolone, pyridazinone, and imidazole derivatives .

- While specific pharmacological studies are ongoing, the presence of both benzofuran and pyrrole moieties suggests potential bioactivity. Researchers may investigate its effects on cellular pathways, receptors, and enzymes .

Antiviral Activity

Antibacterial Properties

Antifungal Effects

Immunostimulant Properties

Synthetic Applications

Pharmacological Investigations

Mecanismo De Acción

Target of Action

Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .

Mode of Action

It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to up-regulation of pro-apoptotic genes like p53, bax, dr4, and dr5, and down-regulation of anti-apoptotic and other genes like bcl2, il-8, and cdk4 .

Biochemical Pathways

Based on the gene expression changes mentioned above, it can be inferred that this compound may affect pathways related to apoptosis and cell cycle regulation .

Result of Action

Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, an increase in the percentage of fragmented DNA was observed in cells treated with similar compounds .

Propiedades

IUPAC Name |

5-chloro-3-pyrrol-1-yl-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-8-3-4-10-9(7-8)11(12(18-10)13(16)17)15-5-1-2-6-15/h1-7H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNILKKKEGCWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(OC3=C2C=C(C=C3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)

![N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B2753844.png)

![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)